molecular formula C9H7ClN2O2S2 B6225767 2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide CAS No. 2770368-70-0

2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide

Cat. No.: B6225767
CAS No.: 2770368-70-0
M. Wt: 274.7
InChI Key:
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Description

2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide is a heterocyclic compound that contains a thiazole ring substituted with a chlorine atom at the 2-position, a phenyl group at the N-position, and a sulfonamide group at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide typically involves the reaction of 2-chlorothiazole with aniline in the presence of a sulfonating agent. One common method involves the use of chlorosulfonic acid as the sulfonating agent, which reacts with the thiazole derivative to form the sulfonamide group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-phenyl-1,3-thiazole-4-carboxamide
  • 2-chloro-N-phenyl-1,3-thiazole-4-methylsulfonamide
  • 2-chloro-N-phenyl-1,3-thiazole-4-ethylsulfonamide

Uniqueness

2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

CAS No.

2770368-70-0

Molecular Formula

C9H7ClN2O2S2

Molecular Weight

274.7

Purity

95

Origin of Product

United States

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